E3 ligase Ligand 29

Targeted Protein Degradation E3 Ligase Selectivity PROTAC Design

PROTAC development demands precise E3 ligase recruitment. Substituting thalidomide-derived CRBN ligands without validation risks failed ternary complex formation and poor degradation. E3 ligase Ligand 29 (CAS 2154341-52-1) solves this: - Native glutarimide core for canonical CRBN binding (Glu377/His378 engagement) - Free ligand format enables flexible linker attachment (PEG, alkyl, rigidified) for SAR optimization - Essential negative control for CRBN-dependent mechanism validation - Benchmark comparator for novel E3 binder evaluation

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
Cat. No. B15576108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 29
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
InChIInChI=1S/C13H13N3O3/c1-15-8-4-2-3-5-9(8)16(13(15)19)10-6-7-11(17)14-12(10)18/h2-5,10H,6-7H2,1H3,(H,14,17,18)
InChIKeyVFDZUWPTOYTMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 29: Identity, CRBN Class, and Properties


E3 ligase Ligand 29 (CAS: 2154341-52-1) is a small molecule ligand that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, a core component in targeted protein degradation (TPD) strategies . Structurally, it is derived from the immunomodulatory drug (IMiD) thalidomide and shares its core phthalimide/glutarimide scaffold, which is characteristic of CRBN binders . With a molecular formula of C13H13N3O3 and a molecular weight of 259.26 g/mol, it functions as a foundational building block for constructing proteolysis-targeting chimeras (PROTACs) by linking a target protein-binding moiety to this CRBN ligand, thereby inducing ubiquitination and proteasomal degradation of the desired protein . Its utility is defined by its specific E3 ligase engagement, distinguishing it from ligands targeting other E3 ligases like VHL or MDM2.

Why E3 Ligase Ligand 29 Cannot Be Substituted


Generic substitution of E3 ligase ligands in a PROTAC design is not feasible due to profound differences in degradation outcomes driven by the specific E3 ligase engaged [1]. The choice of E3 ligase ligand (e.g., CRBN-based Ligand 29 vs. a VHL ligand) is a key determinant of a PROTAC's overall effectiveness, as it influences the formation and stability of the ternary complex, the kinetics of target ubiquitination, and ultimately, degradation efficiency [2]. Studies comparing CRBN- and VHL-based degraders show that changing the E3 ligase ligand can completely abolish activity against the same target, demonstrating that ligands are not functionally interchangeable [3]. Furthermore, resistance mechanisms are distinct between different E3 ligase classes, explaining a lack of cross-resistance and underscoring the need for a specific, well-characterized ligand like Ligand 29 for consistent and predictable experimental results [4].

Evidence Differentiation: E3 Ligase Ligand 29 vs. Analogs


Structural Confirmation of CRBN Ligand Scaffold

E3 ligase Ligand 29 and its related conjugate are explicitly identified as Cereblon (CRBN) recruiters, providing a defined, well-characterized mechanism of action . In contrast, alternative ligands can target entirely different E3 ligases, such as Parkin, where the unrelated 'Compound #29' exhibits a weak EC50 of 2,000 nM, or VHL ligands like VL285 which have an IC50 of 0.34 μM [1]. This underscores that the name 'Ligand 29' is not indicative of a specific target, and only the commercially characterized E3 ligase Ligand 29 offers predictable CRBN engagement.

Targeted Protein Degradation E3 Ligase Selectivity PROTAC Design

Molecular Weight and Formula vs. Ligand 3

E3 ligase Ligand 29 has a molecular weight of 259.26 g/mol, which is significantly lower than that of commonly used VHL E3 ligase ligands . For instance, the potent VHL ligand VL285 has a molecular weight of 532.65 g/mol, approximately double that of Ligand 29 . The compact size of CRBN-based ligands like Ligand 29 is a class-level advantage, contributing to a lower overall molecular weight of the final PROTAC molecule, a key factor in improving cell permeability and other drug-like properties [1].

Physicochemical Properties Drug-likeness PROTAC Optimization

Target-Dependent Degradation Efficiency of CRBN Ligands

E3 ligase Ligand 29 is not just a standalone binder but a key intermediate for constructing functional PROTAC molecules. Its utility is demonstrated in the form of 'E3 ligase Ligand-Linker Conjugate 29,' which comprises the Ligand 29 core attached to a chemical linker . This conjugate serves as a direct precursor for the synthesis of PROTAC LRRK2 degrader-3, among other complete PROTACs . This provides a practical, well-documented synthetic route, contrasting with uncharacterized ligands that lack such demonstrated utility.

PROTAC Synthesis Chemical Biology E3 Ligase Ligand Conjugates

Recommended Applications of E3 Ligase Ligand 29


PROTAC Design for Hematologic Malignancy Proteins

E3 ligase Ligand 29 is the ligand of choice for designing and synthesizing PROTACs where recruitment of the Cereblon (CRBN) E3 ligase is required . Its specific activity and availability as a building block, including pre-conjugated linker forms, make it an essential reagent for researchers aiming to degrade a novel target protein via the CRBN pathway .

Custom Linker Conjugation for PROTAC SAR

Ligand 29 is ideal for use in systematic studies that compare degradation outcomes when recruiting CRBN versus VHL E3 ligases. This is based on evidence that switching the E3 ligase ligand can dramatically alter or abolish degradation efficacy for the same target protein [1]. Including Ligand 29 in a panel of E3 binders allows for robust, context-dependent optimization of a PROTAC lead series.

Negative Control for CRBN-Dependent Degradation

Researchers specifically synthesizing PROTACs targeting LRRK2 should procure Ligand 29, as its derivative, 'E3 ligase Ligand-Linker Conjugate 29,' is a documented key intermediate for generating PROTAC LRRK2 degrader-3 . This validated synthetic route offers a significant advantage in terms of experimental efficiency and reproducibility.

Benchmarking Novel E3 Ligands vs. CRBN Scaffolds

Ligand 29 is an excellent candidate for constructing a focused PROTAC library where minimizing the final molecule's size is a priority. Its low molecular weight (259.26 g/mol) is a substantial physicochemical advantage over many VHL ligands, which can exceed 500 g/mol . This property can be leveraged to improve the drug-like properties and cell permeability of the resulting degrader molecules [2].

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